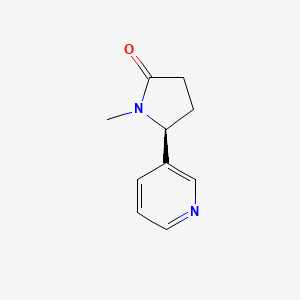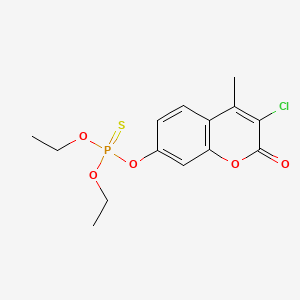
氰氟草酯丁酯
描述
氰氟草酯丁酯是一种选择性除草剂,主要用于水稻田后出苗除草。 它属于芳氧基苯氧基丙酸酯化学家族,以其对特定禾本科杂草物种的有效作用而闻名,同时对多种作物安全 . 该化合物的水溶性低,且不挥发,在某些情况下对环境友好 .
科学研究应用
氰氟草酯丁酯在科学研究中有多种应用:
5. 作用机理
氰氟草酯丁酯通过抑制乙酰辅酶A羧化酶(ACCase)发挥其除草作用,该酶对于植物中的脂肪酸生物合成至关重要 . 这种抑制会破坏必需脂肪酸的产生,导致易感禾本科杂草死亡 . 由于禾本科植物和阔叶植物之间的ACCase酶存在差异,该化合物对禾本科物种具有高度选择性 .
作用机制
Target of Action
Cyhalofop-butyl primarily targets the acetyl coenzyme-A carboxylase (ACCase) , a pivotal enzyme in plant fatty acid biosynthesis . ACCase plays a crucial role in the synthesis of fatty acids, which are essential components of plant cell membranes and energy storage molecules.
Mode of Action
Cyhalofop-butyl acts as an inhibitor of ACCase . By inhibiting this enzyme, it disrupts the normal biosynthesis of fatty acids in plants, leading to a deficiency in essential cellular components and energy sources. This disruption eventually leads to the death of the plant.
Biochemical Pathways
The inhibition of ACCase by Cyhalofop-butyl affects the fatty acid biosynthesis pathway . This pathway is crucial for the production of lipids, which are essential components of cell membranes and energy storage molecules. When ACCase is inhibited, the production of these vital components is disrupted, leading to detrimental effects on the plant’s growth and survival .
Pharmacokinetics
It is known that cyhalofop-butyl is absorbed and distributed throughout the plant, where it exerts its herbicidal effects . The specific impact of these ADME properties on the bioavailability of Cyhalofop-butyl is currently unknown.
Result of Action
The inhibition of ACCase by Cyhalofop-butyl leads to a disruption in fatty acid biosynthesis, resulting in a deficiency of essential cellular components and energy sources. This disruption causes the plant to stop growing and eventually die .
Action Environment
Cyhalofop-butyl is used in various environments, primarily in rice fields . Its efficacy and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For example, it has been noted that Cyhalofop-butyl may be persistent in some water systems depending on local conditions . Furthermore, the risk to aquatic organisms from Cyhalofop-butyl varies depending on the method of application, with aerial application potentially posing a higher risk than terrestrial application .
生化分析
Biochemical Properties
Cyhalofop-butyl interacts with the enzyme acetyl-coenzyme A carboxylase (ACCase), which plays a crucial role in fatty acid biosynthesis . By inhibiting ACCase, Cyhalofop-butyl disrupts the lipid synthesis process, leading to the cessation of cell, organ, and tissue growth, ultimately causing plant death .
Cellular Effects
Cyhalofop-butyl has been observed to cause morphological changes in embryos, such as pericardial edema, tail deformation, and spine deformation . These changes were consistent with significant modifications in associated genes .
Molecular Mechanism
The molecular mechanism of Cyhalofop-butyl involves the inhibition of the ACCase enzyme . In resistant populations of certain plants, mutations have been observed in the genes encoding ACCase, which may confer resistance to Cyhalofop-butyl . Additionally, metabolic resistance mechanisms involving cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) have been identified .
Temporal Effects in Laboratory Settings
Cyhalofop-butyl is not expected to be persistent in soil systems but may be persistent in some water systems depending on local conditions . More detailed studies on the temporal effects of Cyhalofop-butyl in laboratory settings are needed.
Dosage Effects in Animal Models
In zebrafish embryos, exposure to Cyhalofop-butyl resulted in inhibited hatching, with the hatching rate decreasing at higher concentrations of the herbicide . In another study, exposure to 1.02 mg/L Cyhalofop-butyl significantly altered metabolism-related pathways .
Metabolic Pathways
Cyhalofop-butyl is involved in lipid metabolism pathways due to its inhibition of the ACCase enzyme . It has also been found to disturb the lipid metabolism of liver in zebrafish via inhibition of triglyceride (TG) levels .
Transport and Distribution
While specific transporters or binding proteins for Cyhalofop-butyl have not been identified, it is known that the herbicide is absorbed by the leaves and translocated primarily via the phloem to the meristematic tissues .
Subcellular Localization
Given its mode of action, it is likely to be localized in the chloroplasts where ACCase is found
准备方法
氰氟草酯丁酯的合成涉及几个关键步骤:
化学反应分析
氰氟草酯丁酯会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,导致形成各种氧化产物.
取代反应: 氰氟草酯丁酯可以参与取代反应,特别是涉及其芳环.
这些反应中常用的试剂包括强酸和碱、氧化剂以及二甲基亚砜等溶剂 . 形成的主要产物取决于所用反应条件和试剂。
相似化合物的比较
属性
IUPAC Name |
butyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c1-3-4-11-24-20(23)14(2)25-16-6-8-17(9-7-16)26-19-10-5-15(13-22)12-18(19)21/h5-10,12,14H,3-4,11H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIYMOAHACZAMQ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034503 | |
| Record name | Cyhalofop-butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white to beige waxy solid (technical product); Clear amber liquid (end-use product); [HSDB] | |
| Record name | Cyhalofop-butyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4619 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
>270 °C (decomposes) | |
| Record name | CYHALOFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
122 °C (closed cup) /from table/, 255 °C (open cup) /from table/ | |
| Record name | CYHALOFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility (g/L at 20 °C): >250 in acetonitrile, dichloroethane, methanol; acetone, ethyl acetate; 6.06 in n-heptane; 16.0 in n-octanol, Solubility in water (mg/L at 20 °C): 0.44 (unbuffered); 0.46 (pH 5); 0.44 (pH 7) | |
| Record name | CYHALOFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity = 1.172 at 20 °C | |
| Record name | CYHALOFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000004 [mmHg], 5.3X10-2 mPa /4.0X10-7 mm Hg/ at 25 °C | |
| Record name | Cyhalofop-butyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4619 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYHALOFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid, Waxy off-white to buff colored solid (technical); clear amber liquid (end-use) | |
CAS No. |
122008-85-9 | |
| Record name | Cyhalofop-butyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122008-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyhalofop-butyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122008859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyhalofop-butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYHALOFOP-BUTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18HGV9OC6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYHALOFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
49.5 °C | |
| Record name | CYHALOFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Cyhalofop-butyl?
A: Cyhalofop-butyl targets Acetyl-CoA Carboxylase (ACCase), a key enzyme involved in fatty acid biosynthesis in plants. [, , , ]
Q2: How does Cyhalofop-butyl inhibit ACCase activity?
A: While the precise mechanism is not fully elucidated, it's believed that Cyhalofop-butyl, specifically its active metabolite Cyhalofop acid, binds to the carboxyltransferase (CT) domain of ACCase, disrupting its function. [, ]
Q3: What are the downstream consequences of ACCase inhibition by Cyhalofop-butyl?
A: Inhibiting ACCase disrupts lipid biosynthesis, which is essential for cell membrane formation and function. This leads to the cessation of plant growth and ultimately plant death. [, ]
Q4: Does Cyhalofop-butyl show selectivity in its target?
A: Yes, Cyhalofop-butyl primarily targets the ACCase enzyme found in grasses, exhibiting selectivity towards grass weeds like Echinochloa crus-galli (barnyardgrass), Leptochloa chinensis (Chinese sprangletop), and Diplachne fusca (bearded sprangletop). [, , , , ]
Q5: What is the molecular formula and weight of Cyhalofop-butyl?
A5: The molecular formula of Cyhalofop-butyl is C19H19ClFNO4, and its molecular weight is 379.8 g/mol.
Q6: What spectroscopic data is available for Cyhalofop-butyl?
A: While specific spectroscopic data wasn't provided in the papers reviewed, HPLC coupled with UV detection and LC-MS techniques are commonly used for detection and quantification of Cyhalofop-butyl and its metabolites. [, , , ]
Q7: Has resistance to Cyhalofop-butyl been observed in weed populations?
A: Yes, resistance to Cyhalofop-butyl has emerged as a significant challenge in weed management, particularly in Echinochloa crus-galli, Leptochloa chinensis, and Diplachne fusca. [, , , ]
Q8: What are the known mechanisms of resistance to Cyhalofop-butyl?
A8: Resistance mechanisms include:
- Target-site mutations: Amino acid substitutions in the ACCase enzyme, specifically in the CT domain, can reduce herbicide binding affinity and effectiveness. Mutations such as Trp-2027-Cys, Ile-1781-Leu, Trp-2027-Ser, and Ile-2041-Asn have been identified. [, , ]
- Non-Target-Site Resistance (NTSR): Mechanisms like enhanced herbicide metabolism involving cytochrome P450s and glutathione S-transferases contribute to resistance by detoxifying the herbicide before it reaches its target. [, , ]
Q9: Does cross-resistance to other herbicides occur in Cyhalofop-butyl-resistant weeds?
A: Yes, cross-resistance has been observed with other ACCase-inhibiting herbicides like metamifop, fenoxaprop-P-ethyl, quizalofop-P-ethyl, clethodim, sethoxydim, and pinoxaden. Cross-resistance to ALS-inhibiting herbicides like penoxsulam and auxin mimic herbicides like quinclorac and florpyrauxifen-benzyl has also been reported. [, , , ]
Q10: How quickly does Cyhalofop-butyl degrade in the environment?
A: Cyhalofop-butyl degrades relatively rapidly in paddy field environments, with a half-life (t1/2) of approximately 30 days in soil and water. [, ]
Q11: What are the main degradation products of Cyhalofop-butyl?
A: The major degradation product is Cyhalofop acid, the active metabolite responsible for ACCase inhibition. Other metabolites include R-(+)-2-[4-(4-carboxy-2-fluoro-4-cyanophenoxy) phenoxy]-propanoic acid and 2-[4-(4-aminocarboxyl-2-fluoro-4-cyanophenoxy)phenoxy]-propanoic acid. [, ]
Q12: What are the common formulations of Cyhalofop-butyl?
A: Cyhalofop-butyl is commonly formulated as emulsifiable concentrates (EC) and water-dispersible granules (WG). [, , , ]
Q13: How stable is Cyhalofop-butyl in different formulations and environments?
A: While specific data wasn't detailed in the reviewed research, the formulation significantly impacts stability. Factors like pH and temperature influence the hydrolysis rate of Cyhalofop-butyl, with higher pH and temperature generally accelerating degradation. [, ]
Q14: Are there strategies to enhance the stability and efficacy of Cyhalofop-butyl formulations?
A: Research suggests that biodegradable formulations using biodiesel, alkyl glycosides, benzyl starch ether, alpha-sulpho fatty acid methyl ester, and deionized water could improve biodegradability and potentially enhance stability. []
Q15: What are the main applications of Cyhalofop-butyl?
A: Cyhalofop-butyl is primarily used as a selective post-emergence herbicide for controlling annual grassy weeds, particularly in rice cultivation. It is effective against key weed species like barnyardgrass and Chinese sprangletop. [, , , , , ]
Q16: Are there concerns regarding the safety of Cyhalofop-butyl?
A: Given its classification as highly toxic in some studies and its potential impact on non-target organisms, responsible use and adherence to safety regulations are essential. Further research on long-term effects and potential bioaccumulation is needed. [, ]
Q17: What are potential areas for future research on Cyhalofop-butyl?
A17: Key areas include:
- Understanding the molecular basis of NTSR: Identifying the specific enzymes (cytochrome P450s and glutathione S-transferases) involved in Cyhalofop-butyl detoxification in resistant weeds. [, ]
- Developing rapid diagnostic tools: Creating molecular assays for the swift detection of resistance-conferring mutations in weed populations, aiding in timely management decisions. [, ]
- Exploring novel formulations and application methods: Investigating new formulations like biodegradable emulsions to improve stability, efficacy, and minimize environmental impact. []
- Assessing long-term ecological effects: Conducting comprehensive studies to evaluate the long-term impact of Cyhalofop-butyl on non-target organisms and ecosystem health. [, ]
- Evaluating the impact of climate change: Researching how factors like elevated CO2 and temperature influence herbicide efficacy and resistance evolution in weeds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















